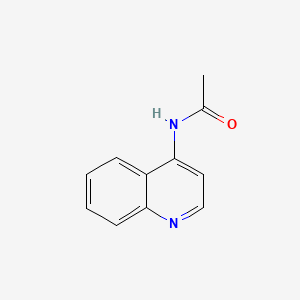

N-(Quinolin-4-YL)acetamide

Descripción general

Descripción

N-(Quinolin-4-YL)acetamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. Quinoline derivatives have been extensively studied due to their presence in various natural products and their wide range of applications in medicinal chemistry . This compound, specifically, is a compound of interest due to its potential therapeutic properties and its role in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(Quinolin-4-YL)acetamide typically involves the acylation of quinoline derivatives. One common method is the reaction of 4-aminoquinoline with acetic anhydride under reflux conditions to yield this compound . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: N-(Quinolin-4-YL)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce the corresponding amine derivative .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Quinoline Derivatives

N-(Quinolin-4-YL)acetamide serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its acetamide functional group enhances solubility and stability, making it an attractive precursor for various chemical modifications.

Synthetic Routes

The compound can be synthesized through the acylation of 4-aminoquinoline with acetic anhydride, typically under reflux conditions. This method can be optimized using green chemistry principles to enhance yield and reduce environmental impact.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. It has been studied for its effectiveness against various pathogens, including Mycobacterium tuberculosis. Modifications to the quinoline scaffold have resulted in compounds with minimum inhibitory concentrations (MIC) as low as 0.05 μM against drug-resistant strains .

Antimalarial Properties

The compound has shown activity against Plasmodium falciparum, the parasite responsible for malaria. Studies on related quinoline derivatives indicate that structural modifications can enhance antimalarial efficacy, with some derivatives achieving sub-micromolar activity against chloroquine-sensitive strains .

Anticancer Potential

this compound and its derivatives have been investigated for their anticancer properties. They interact with key molecular targets involved in cell proliferation and survival, such as protein kinases and DNA gyrase. These interactions can disrupt cancer cell growth and lead to apoptosis .

Industrial Applications

Dyes and Catalysts

In addition to its biological applications, this compound is utilized in the development of dyes and catalysts. Its unique chemical properties allow it to be incorporated into materials used in electronic applications and other industrial processes.

Data Tables

Case Studies

-

Antitubercular Activity Study

A series of 2-(quinolin-4-yloxy)acetamides were synthesized and evaluated for their activity against M. tuberculosis. The study revealed that these compounds exhibited potent antitubercular effects with MIC values as low as 0.05 μM against resistant strains. The compounds also demonstrated low toxicity in mammalian cell lines, indicating their potential as therapeutic agents . -

Antimalarial Efficacy Investigation

Research on nopol-based quinoline derivatives showed moderate activity against chloroquine-sensitive strains of P. falciparum. Structural modifications enhanced their efficacy, highlighting the importance of the quinoline scaffold in drug design for malaria treatment . -

Dual Action Against Cancer and Bacteria

Novel quinoline hybrids were designed to target both cancer cells and bacterial infections by inhibiting essential enzymes like DNA gyrase. These compounds displayed significantly enhanced activity compared to traditional antibiotics, showcasing their potential as dual-action therapeutics .

Mecanismo De Acción

The mechanism of action of N-(Quinolin-4-YL)acetamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.

Comparación Con Compuestos Similares

Quinoline: A parent compound with a wide range of biological activities.

Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.

Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness: N-(Quinolin-4-YL)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets compared to other quinoline derivatives .

Actividad Biológica

N-(Quinolin-4-YL)acetamide is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article delves into its antimicrobial, antimalarial, and anticancer properties, as well as its potential applications in medicine and industry.

1. Overview of this compound

This compound, a derivative of quinoline, is recognized for its structural versatility, allowing it to serve as a building block for more complex compounds. Its biological activities are attributed to its ability to interact with various molecular targets, impacting several biochemical pathways.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied as a potential inhibitor of Mycobacterium tuberculosis (Mtb), with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.05 μM against drug-susceptible strains .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| Compound 1 | 0.05 | Drug-sensitive Mtb |

| Compound 2 | 0.1 | Drug-resistant Mtb |

| Compound 3 | 0.2 | Vero cells (IC50 ≥ 20 μM) |

Additionally, these compounds have shown efficacy in macrophage models, indicating their potential for intracellular activity against Mtb .

2.2 Antimalarial Activity

This compound derivatives have also been evaluated for their antimalarial properties. Some studies report moderate activity against Plasmodium falciparum, particularly in chloroquine-sensitive strains . The presence of specific substituents on the quinoline ring can enhance this activity.

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | EC50 (nM) | Strain |

|---|---|---|

| Compound A | 150 | Pf3D7 (sensitive) |

| Compound B | 300 | PfK1 (resistant) |

2.3 Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. It has been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that treatment with this compound led to a significant reduction in the viability of cancer cell lines, with IC50 values ranging from 10 to 30 μM depending on the cell type.

The biological effects of this compound are mediated through its interaction with various molecular targets:

- Enzyme Inhibition: The compound inhibits specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- DNA Interaction: It can interfere with DNA replication processes, which is crucial for its anticancer activity.

- Receptor Modulation: The compound modulates receptor activities, influencing cellular signaling pathways related to inflammation and cancer progression .

4. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer applications. Its ability to interact with multiple molecular targets makes it a valuable candidate for further research and development in medicinal chemistry.

Propiedades

IUPAC Name |

N-quinolin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEONEHOVSJDOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186178 | |

| Record name | 4-Acetylaminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32433-28-6 | |

| Record name | 4-Acetamidoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032433286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylaminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETAMIDOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13PLR20HSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.